molecular formula C15H11NO2 B1270556 (3-Amino-1-benzofuran-2-yl)(phenyl)methanone CAS No. 49615-93-2

(3-Amino-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B1270556
CAS No.: 49615-93-2
M. Wt: 237.25 g/mol
InChI Key: PZLZVWMURFZVHC-UHFFFAOYSA-N
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Description

(3-Amino-1-benzofuran-2-yl)(phenyl)methanone is an organic compound that belongs to the class of benzofuran derivatives.

Chemical Reactions Analysis

(3-Amino-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Amino-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications:

Comparison with Similar Compounds

(3-Amino-1-benzofuran-2-yl)(phenyl)methanone can be compared with other benzofuran derivatives such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another compound used for similar therapeutic purposes.

    Angelicin: Known for its biological activities.

These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-13-11-8-4-5-9-12(11)18-15(13)14(17)10-6-2-1-3-7-10/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLZVWMURFZVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357562
Record name (3-amino-1-benzofuran-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49615-93-2
Record name (3-amino-1-benzofuran-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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